N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, including its reactivity with other substances and any products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds containing benzothiazole, morpholine, and sulfonamide groups have been synthesized and evaluated for various biological activities. For instance, benzothiazole-piperazinesulfonamide conjugates have shown significant antibacterial and antiacetylcholinesterase activity, indicating potential for treating infections and disorders related to acetylcholine degradation (Rao et al., 2019). Similarly, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated promising antimicrobial activity, suggesting their utility in combating resistant bacterial strains (Janakiramudu et al., 2017).
Anticonvulsant Agents
The development of anticonvulsant agents has also been a significant area of research involving these functional groups. Azoles incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity, showing protection against picrotoxin-induced convulsions (Farag et al., 2012).
Insecticide Development
Research has led to the creation of novel insecticides, such as flubendiamide, which exhibits high activity against lepidopterous insect pests. The unique structure of flubendiamide, incorporating sulfonamide and other functional groups, contributes to its effectiveness and potential for inclusion in integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial Agents
New triazole derivatives containing the morpholine moiety have been synthesized and assessed as antimicrobial agents, showing potential against various pathogens. This research underscores the versatility of morpholine and related groups in developing new treatments for microbial infections (Sahin et al., 2012).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It also includes appropriate safety precautions when handling the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and behavior.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4S2.ClH/c23-16-14-18(24)21-19(15-16)32-22(25-21)27(8-7-26-9-11-31-12-10-26)20(28)6-13-33(29,30)17-4-2-1-3-5-17;/h1-5,14-15H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXCUWMFONBSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride |
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